4-Benzyl-4-azaspiro[2.5]octan-7-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

For CNS lead optimization, sourcing an N-benzyl spirocyclic scaffold with predictable permeability often requires de novo synthesis, delaying SAR campaigns. 4-Benzyl-4-azaspiro[2.5]octan-7-one (CAS 1909305-20-9) resolves this bottleneck by providing a pre-formed core with a defined, favorable physicochemical profile (MW 215.29, XLogP3 1.6, HBD 0, TPSA 20.3 Ų) for membrane crossing. Use it to accelerate library synthesis: the benzyl group can be retained as a pharmacophore or cleaved to a secondary amine handle for rapid diversification via amide coupling or sulfonylation, offering a key baseline for N-substitution SAR studies.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 1909305-20-9
Cat. No. B2739983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-azaspiro[2.5]octan-7-one
CAS1909305-20-9
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESC1CN(C2(CC2)CC1=O)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyYGELJXVRTABJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-azaspiro[2.5]octan-7-one – Product Overview


4-Benzyl-4-azaspiro[2.5]octan-7-one is a spirocyclic small molecule with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol [1]. It is categorized as an N-benzyl substituted azaspiro[2.5]octane derivative, belonging to a class of compounds widely recognized as valuable scaffolds in medicinal chemistry due to their inherent three-dimensionality and conformational constraint [2]. As a versatile building block, it is commercially available for research use, primarily as a synthetic intermediate for the creation of more complex, biologically relevant molecules .

Spirocyclic azaspiro[2.5]octane core for 3D-driven library design
N-benzyl protected amine: supports deprotection and late-stage diversification
Zero H-bond donor, favorable computed profile for CNS permeability studies

4-Benzyl-4-azaspiro[2.5]octan-7-one: Unique Scaffold Advantages


In drug discovery and chemical synthesis, the concept of "azaspiro[2.5]octane" refers to a family of compounds with a shared core but distinct substituents that dramatically alter their physicochemical and pharmacological profiles. The simple substitution of one azaspiro analog for another is not trivial; for instance, replacing an N-benzyl group with an N-methyl group or a hydrogen atom fundamentally changes the molecule's lipophilicity, hydrogen-bonding capacity, and molecular weight, as detailed below [1]. These changes directly impact critical drug-like properties such as membrane permeability, target binding affinity, and metabolic stability, which in turn determine a compound's success in biological assays and its ultimate value as a lead molecule or a chemical probe [2].

Lipophilicity and H-bond profile shift
Replacing N-benzyl with smaller substituents (H, methyl) may alter logP and HBD count, changing membrane permeability and metabolic stability patterns.
Molecular complexity mismatch
The benzyl group increases molecular weight and heavy atom count; analog substitution can shift target binding and ADME profile, limiting direct interchangeability.

4-Benzyl-4-azaspiro[2.5]octan-7-one vs. In-Class Analogs


Enhanced Lipophilicity Over Azaspiro Analogs

4-Benzyl-4-azaspiro[2.5]octan-7-one exhibits a significantly higher computed lipophilicity (XLogP3 = 1.6) than its closest structural analogs [1]. This difference is driven by the presence of the benzyl substituent, which introduces a hydrophobic aromatic ring. The unsubstituted parent compound, 4-azaspiro[2.5]octan-7-one, has a negative XLogP3 (-0.4), indicating it is more hydrophilic [2]. Similarly, the N-methyl and positional isomer (5-aza) analogs show XLogP3 values near 0.1 and 0, respectively, underscoring the benzyl group's substantial impact on modulating this critical drug-like property [3][4].

Lipophilicity Gain
Reported
ΔXLogP3 = +2.0 vs unsubstituted
Supports membrane permeability design rationale
Computed XLogP3; experimental logD may differ
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced H-Bond Donors, Increased Complexity

The N-benzyl substitution on 4-Benzyl-4-azaspiro[2.5]octan-7-one eliminates the hydrogen-bond donor (HBD) site present in the parent secondary amine scaffold [1][2]. While both molecules have two hydrogen-bond acceptors (HBA), the parent compound possesses a single HBD (the N-H group), which is absent in the benzyl derivative. The addition of the benzyl group also substantially increases molecular weight and complexity (heavy atom count) compared to all listed comparators, factors known to correlate with a higher probability of progressing through drug development [3].

HBD & Complexity
Reported
Target: HBD 0, MW 215, 16 heavy atoms
Parent: HBD 1, MW 125, 9 heavy atoms
May reduce H-bond-mediated clearance
Computed properties; in vitro ADME verification needed
Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR) Molecular Complexity

Versatile Intermediate for Spirocyclic Synthesis

4-Benzyl-4-azaspiro[2.5]octan-7-one is explicitly categorized and supplied as a "versatile small molecule scaffold" . This is a key differentiator from many simpler azaspiro analogs, which may be primarily considered end-products or possess limited functional handles. The benzyl group serves not only to modulate properties but also as a potential synthetic handle for further derivatization (e.g., via deprotection to the parent amine for subsequent functionalization) or as a pharmacophore in its own right [1]. This positions the compound as a central intermediate for building focused libraries of spirocyclic compounds, an approach validated by the development of spirocyclic building blocks by leading research groups [2].

Synthetic Utility
Class-level
Positioned as versatile spirocyclic scaffold with protected amine handle
Supports library synthesis workflows
Supplier positioning; confirm functional handles for planned routes
Organic Synthesis Medicinal Chemistry Building Blocks Spirocyclic Compounds

4-Benzyl-4-azaspiro[2.5]octan-7-one: Scientific Use Cases


CNS-Penetrant Lead Design with Spirocyclic Scaffolds

Use 4-Benzyl-4-azaspiro[2.5]octan-7-one as a starting scaffold when designing compounds intended for central nervous system (CNS) targets or requiring oral administration. Its computed XLogP3 of 1.6 and zero hydrogen-bond donor count align with favorable physicochemical space for crossing biological membranes [1][2]. This is in stark contrast to the more polar, non-benzylated parent scaffold, which would be less likely to exhibit sufficient passive permeability.

Focused Library Synthesis for SAR Studies

Procure this compound as a core building block for synthesizing libraries of diverse spirocyclic molecules. The benzyl group can be retained as a key pharmacophoric element or cleaved to reveal a secondary amine, a versatile handle for introducing new side chains via amide coupling, reductive amination, or sulfonylation [3]. This two-step diversification strategy is more efficient than de novo spirocycle synthesis.

Reference Standard for Azaspiro Analog Studies

Due to its well-defined and distinct physicochemical profile (MW = 215.29 g/mol, XLogP3 = 1.6, HBD = 0, TPSA = 20.3 Ų [1]), 4-Benzyl-4-azaspiro[2.5]octan-7-one can serve as a valuable reference or control compound in studies investigating the impact of N-substitution on the biological activity, permeability, or metabolic stability of azaspiro[2.5]octane-based molecules. Its properties provide a baseline against which other, more hydrophilic or more lipophilic analogs can be compared.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
Computed lipophilicity and zero HBD
Membrane permeability assays
Focused library synthesis
N-benzyl deprotection handle
Synthetic route diversification
Azaspiro analog reference
Defined physicochemical profile
Comparative SAR and property benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-4-azaspiro[2.5]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.